3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Overview
Description
“3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine” is a chemical compound with the molecular formula C13H18N4 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
Imidazopyridines can be synthesized using various catalysts . A specific synthesis method for “3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine” is not mentioned in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Catalysis in Synthesis : This compound and its derivatives have been synthesized using catalysts like N,N,N′,N′‐tetrabromobenzene‐1,3‐disulfonamide, demonstrating efficient methods for creating these compounds (Ghorbani‐Vaghei & Amiri, 2014).
Microwave-Assisted Synthesis : A microwave-assisted, solvent-free method for synthesizing imidazo[1,2-a]pyridines has been developed, showing high efficiency and good tolerance for various functional groups (Zhang & Jiang, 2015).
New Reaction Pathways : Unique reaction pathways have been explored, like the tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines to produce imidazo[1,2-a]pyridines (Liu et al., 2011).
Biological and Pharmacological Activities
Anticancer Properties : Some derivatives of imidazo[4,5-b]pyridines have been investigated for their potential as anticancer agents (Temple et al., 1987).
Enzyme Inhibition : Certain compounds in this class have been found to act as allosteric inhibitors of AKT kinases, important for cancer treatment (Lapierre et al., 2016).
Methodological Advancements
Solid-Phase Synthesis : Efficient methods for solid-supported synthesis of these compounds have been developed, allowing for the preparation of various derivatives (Lemrová et al., 2014).
Copper- and Palladium-Catalyzed Synthesis : These methods have been utilized for creating substituted imidazo[4,5-c]pyridines, showcasing the versatility of these compounds (Wilson et al., 2014).
Electrochemical Synthesis : A novel electrochemical method for the synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines has been discovered (Wang et al., 2022).
properties
IUPAC Name |
3-cycloheptylimidazo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c14-13-16-11-8-5-9-15-12(11)17(13)10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSDHYZARNPIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436476 | |
Record name | 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine | |
CAS RN |
684648-95-1 | |
Record name | 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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